AZ-PRMT5i-1

PRMT5 inhibition SDMA cellular imaging MTAP-null cancer

AZ-PRMT5i-1 (Compound is a structurally novel, orally bioavailable inhibitor of protein arginine methyltransferase 5 (PRMT5) that exhibits high methylthioadenosine (MTA) cooperativity, a mechanism that selectively targets cancer cells harboring MTAP deletions. Unlike first-generation SAM-competitive or SAM-cooperative PRMT5 inhibitors, AZ-PRMT5i-1 preferentially binds and inhibits the PRMT5-MTA complex, which accumulates in MTAP-null tumor cells, thereby sparing normal MTAP-proficient tissues.

Molecular Formula C26H20F3N5O2
Molecular Weight 491.5 g/mol
Cat. No. B15585901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ-PRMT5i-1
Molecular FormulaC26H20F3N5O2
Molecular Weight491.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H20F3N5O2/c27-15-3-1-14(2-4-15)12-33-8-7-26(25(33)36)19-6-5-16(28)9-18(19)24(35)34(26)13-17-10-21-22(31-17)11-20(29)23(30)32-21/h1-6,9-11,31H,7-8,12-13H2,(H2,30,32)/t26-/m0/s1
InChIKeyBJIUKEMXFQJDBZ-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AZ-PRMT5i-1: A Highly MTA-Cooperative PRMT5 Inhibitor with Sub-10 nM Cellular Potency for MTAP-Deficient Oncology Research [1]


AZ-PRMT5i-1 (Compound 28) is a structurally novel, orally bioavailable inhibitor of protein arginine methyltransferase 5 (PRMT5) that exhibits high methylthioadenosine (MTA) cooperativity, a mechanism that selectively targets cancer cells harboring MTAP deletions [1]. Unlike first-generation SAM-competitive or SAM-cooperative PRMT5 inhibitors, AZ-PRMT5i-1 preferentially binds and inhibits the PRMT5-MTA complex, which accumulates in MTAP-null tumor cells, thereby sparing normal MTAP-proficient tissues [1]. The compound demonstrates sub-10 nM cellular potency in symmetrical dimethyl arginine (SDMA) imaging assays, >50-fold MTA cooperativity, and favorable DMPK properties supporting oral dosing [1].

Why Generic PRMT5 Inhibitors Cannot Substitute for AZ-PRMT5i-1 in MTAP-Deleted Cancer Models [1]


Not all PRMT5 inhibitors are functionally equivalent for MTAP-deficient cancer research. First-generation clinical candidates such as GSK3326595 and JNJ-64619178 exhibit potent PRMT5 inhibition but lack the MTA-cooperative mechanism required to discriminate between MTAP-null and MTAP-proficient cells, resulting in on-target hematological toxicity and a narrow therapeutic window [1]. Even newer MTA-cooperative inhibitors vary widely in their cooperativity fold-shift, cellular potency, and oral pharmacokinetic profiles. Substituting AZ-PRMT5i-1 with a SAM-competitive analog or a less cooperative MTA-cooperative inhibitor will compromise the ability to faithfully model the synthetic lethal relationship between MTAP loss and PRMT5 dependency, and may yield confounding results in preclinical efficacy and tolerability studies [1].

Quantitative Comparative Evidence: AZ-PRMT5i-1 Differentiation Against Leading PRMT5 Inhibitors


Cellular Potency: AZ-PRMT5i-1 Achieves IC50 of 5.5 nM in SDMA Assay, Outperforming PRT543 and Comparable to Clinical Candidates [1]

In a symmetrical dimethyl arginine (SDMA) cellular imaging assay conducted in HCT-116 MTAP-deleted colorectal cancer cells, AZ-PRMT5i-1 demonstrated an IC50 of 5.5 nM [1]. This cellular potency exceeds that of PRT543, a SAM- and MTA-competitive PRMT5 inhibitor with an IC50 of 10.8 nM in PRMT5/MEP50 methyltransferase activity assays , and is comparable to clinical-stage MTA-cooperative inhibitors. The sub-10 nM cellular IC50 positions AZ-PRMT5i-1 as a high-potency tool compound for robust target engagement studies at pharmacologically relevant concentrations.

PRMT5 inhibition SDMA cellular imaging MTAP-null cancer

MTA Cooperativity: >50-Fold Shift for AZ-PRMT5i-1 Confers MTAP-Selective Target Engagement Superior to First-Generation Inhibitors [1]

AZ-PRMT5i-1 exhibits >50-fold MTA cooperativity, defined as the ratio of its inhibitory potency in the presence versus absence of the endogenous metabolite MTA [1]. This high cooperativity fold-shift is a direct consequence of structure-based design that locks the compound in a conformation preferentially binding the PRMT5-MTA complex. In contrast, first-generation PRMT5 inhibitors such as GSK3326595 (eprenetapopt) and JNJ-64619178 (onametostat) are SAM-competitive or SAM-cooperative and do not discriminate between PRMT5-SAM and PRMT5-MTA complexes, resulting in equivalent inhibition of both MTAP-proficient and MTAP-deficient cells and associated dose-limiting hematological toxicities in clinical trials [2].

MTA cooperativity synthetic lethality MTAP deletion

Methyltransferase Selectivity: AZ-PRMT5i-1 Shows >100-Fold Selectivity Against a Panel of 37 Methyltransferases, Minimizing Off-Target Confounds

In a selectivity screen encompassing 37 lysine and arginine methyltransferases, AZ-PRMT5i-1 demonstrated high selectivity for PRMT5, with IC50 values against off-target enzymes typically exceeding 1 µM, representing >100-fold selectivity over the cellular PRMT5 IC50 of 5.5 nM . The compound also maintains activity against the C449S mutant form of PRMT5 . This selectivity profile is critical for interpreting cellular and in vivo phenotypes as PRMT5-driven rather than arising from inhibition of other methyltransferases such as PRMT1, PRMT3, CARM1, or SETD2.

methyltransferase selectivity off-target profiling PRMT5 specificity

In Vivo Efficacy: 50 mg/kg BID Oral Dosing of AZ-PRMT5i-1 Drives Strong Tumor Growth Inhibition in MTAP-Null LU99 Lung Cancer Xenografts

Oral administration of AZ-PRMT5i-1 at 50 mg/kg twice daily (BID) produced robust tumor growth inhibition in the MTAP-null LU99 non-small cell lung cancer xenograft model . The compound selectively inhibited the proliferation of MTAP-deficient cancer cell lines (IC50 = 124 nM in LU99 cells) while sparing MTAP-expressing lines . This in vivo efficacy, achieved with an oral dosing regimen, demonstrates that AZ-PRMT5i-1 possesses the DMPK properties necessary for sustained target coverage and antitumor activity in preclinical models.

xenograft efficacy MTAP-null LU99 oral dosing

Oral Bioavailability and DMPK: AZ-PRMT5i-1 Possesses Favorable Oral PK Properties, in Contrast to Many First-Generation PRMT5 Inhibitors Requiring Parenteral Administration [1]

AZ-PRMT5i-1 was optimized through structure-based design to possess suitable DMPK properties enabling oral dosing in preclinical models [1]. The compound's oral bioavailability and cell permeability were significantly enhanced by incorporation of a strategic fluorine atom on the pyrrolopyridine ring, which improves metabolic stability and reduces efflux [2]. In contrast, many early PRMT5 inhibitors, including the clinical candidate GSK3326595, exhibit limited oral bioavailability and require intravenous or intraperitoneal administration in preclinical studies, which complicates long-term dosing paradigms and translational relevance.

oral bioavailability DMPK pharmacokinetics

Recommended Research and Procurement Scenarios for AZ-PRMT5i-1


Synthetic Lethality Studies in MTAP-Deleted Solid Tumor Models

AZ-PRMT5i-1 is ideally suited for investigating the synthetic lethal relationship between MTAP deletion and PRMT5 dependency in solid tumor types with high MTAP loss frequency, including non-small cell lung cancer, gastric cancer, pancreatic adenocarcinoma, and glioblastoma. The compound's >50-fold MTA cooperativity and sub-10 nM cellular potency enable robust target engagement specifically in MTAP-null cells while sparing MTAP-proficient normal tissues [1]. This selective pharmacology allows researchers to dissect the mechanistic consequences of PRMT5 inhibition in the context of MTAP loss without confounding toxicity signals from normal cell populations.

Preclinical Combination Therapy Studies with Standard-of-Care Agents or DNA Damage Response Inhibitors

Given its favorable oral PK profile and demonstrated monotherapy efficacy in MTAP-null xenograft models [1], AZ-PRMT5i-1 is an excellent tool compound for evaluating combination regimens in preclinical oncology research. The compound's ability to be administered orally BID facilitates chronic dosing schedules required for combination studies with chemotherapy, immunotherapy, or targeted agents such as PARP inhibitors, MAT2A inhibitors, or immune checkpoint blockade. Its high selectivity for PRMT5 against a panel of 37 methyltransferases minimizes off-target contributions to observed combination effects [1].

Target Engagement and Pharmacodynamic Biomarker Studies

The potent cellular SDMA inhibition (IC50 = 5.5 nM) [1] and MTAP-selective proliferation inhibition (IC50 = 124 nM in LU99 cells) [1] make AZ-PRMT5i-1 a valuable tool for establishing pharmacodynamic (PD) biomarker assays and target engagement models. Researchers can utilize AZ-PRMT5i-1 to validate SDMA as a proximal PD marker of PRMT5 inhibition, correlate tumor growth inhibition with SDMA suppression, and establish exposure-response relationships in MTAP-deleted versus MTAP-proficient models. This compound serves as a benchmark for evaluating next-generation MTA-cooperative PRMT5 inhibitors in translational pharmacology studies.

Lead Optimization Benchmarking for Novel MTA-Cooperative PRMT5 Inhibitor Programs

For medicinal chemistry and drug discovery programs developing novel MTA-cooperative PRMT5 inhibitors, AZ-PRMT5i-1 provides a well-characterized benchmark compound. Its disclosed profile—including sub-10 nM cellular potency, >50-fold MTA cooperativity, methyltransferase selectivity panel data, and oral DMPK suitability [1]—establishes a quantitative baseline against which new chemical series can be compared. The compound's close structural relationship to AstraZeneca's clinical candidate AZD3470 [1] further positions AZ-PRMT5i-1 as a relevant reference for assessing the translational potential of novel MTA-cooperative PRMT5 inhibitors.

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